![molecular formula C10H15N3O3 B6633127 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid, also known as HMBP, is a pyridazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. HMBP is a potent inhibitor of a key enzyme involved in the biosynthesis of nucleotides, making it a promising candidate for the development of anticancer and antiviral agents.
作用机制
The mechanism of action of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid involves the inhibition of ribonucleotide reductase, an enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides. This inhibition leads to a decrease in the levels of deoxyribonucleotides, which are required for DNA synthesis and cell proliferation. As a result, this compound has been shown to have potent anticancer activity in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer and antiviral activity in vitro and in vivo. In addition to its effects on ribonucleotide reductase, this compound has also been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. These effects make this compound a promising candidate for the development of novel anticancer and antiviral agents.
实验室实验的优点和局限性
One of the main advantages of using 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid in lab experiments is its potent anticancer and antiviral activity. This makes it an ideal candidate for the development of novel anticancer and antiviral agents. Additionally, the synthesis of this compound is relatively straightforward and yields the compound in good yields and purity. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for the research and development of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid. One potential direction is the development of novel anticancer and antiviral agents based on the structure of this compound. Another potential direction is the investigation of the potential use of this compound in combination with other anticancer and antiviral agents to enhance their efficacy. Finally, the investigation of the potential use of this compound in other diseases, such as autoimmune diseases and inflammatory disorders, is an area of future research.
合成方法
The synthesis of 6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid involves the reaction of 2-bromo-3-methylbutanol with 2-amino-5-bromopyridazine in the presence of a base, followed by the hydrolysis of the resulting intermediate to yield this compound. This method has been reported to yield this compound in good yields and purity, making it a reliable and efficient method for the synthesis of this compound.
科学研究应用
6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid has been extensively studied for its potential applications in the treatment of cancer and viral infections. It has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the biosynthesis of nucleotides. This inhibition leads to a decrease in the levels of deoxyribonucleotides, which are required for DNA synthesis and cell proliferation. As a result, this compound has been shown to have potent anticancer activity in vitro and in vivo, making it a promising candidate for the development of anticancer agents.
In addition to its anticancer activity, this compound has also been shown to have antiviral activity against several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism of action of this compound against these viruses is not fully understood, but it is thought to involve the inhibition of viral replication.
属性
IUPAC Name |
6-[(2-hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-6(2)8(14)5-11-9-4-3-7(10(15)16)12-13-9/h3-4,6,8,14H,5H2,1-2H3,(H,11,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTORTHKIRFMKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC1=NN=C(C=C1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

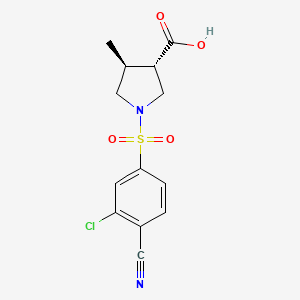
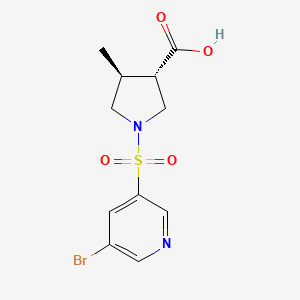



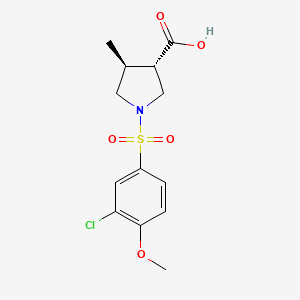

![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)

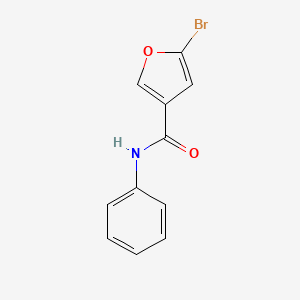
![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)
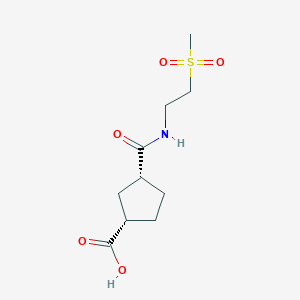
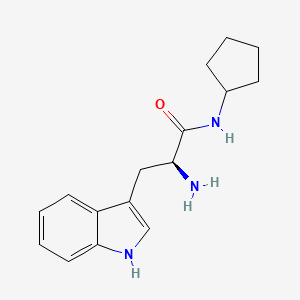
![8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633140.png)